(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea
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Overview
Description
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Formation of Urea Derivative: The final step involves the reaction of the quinazolinone derivative with 2,6-difluoroaniline and an appropriate isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Substitution reactions may involve the aromatic rings, particularly the difluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays and imaging.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Applications in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Urea Derivatives: Compounds with similar urea linkages.
Difluorophenyl Compounds: Compounds containing the difluorophenyl group.
Uniqueness
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H18F2N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-(3-butyl-2-oxoquinazolin-4-yl)-3-(2,6-difluorophenyl)urea |
InChI |
InChI=1S/C19H18F2N4O2/c1-2-3-11-25-17(12-7-4-5-10-15(12)22-19(25)27)24-18(26)23-16-13(20)8-6-9-14(16)21/h4-10H,2-3,11H2,1H3,(H2,23,24,26) |
InChI Key |
XVJUDSLSMKUORB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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